The compound is cataloged under the Chemical Abstracts Service number 30316-18-8. It falls under the category of polycyclic aromatic hydrocarbons (PAHs), which are known for their complex structures and varied reactivity. The presence of multiple methyl groups enhances its hydrophobic character and influences its biological activity .
1,2-Dihydro-3,5,8-trimethylnaphthalene can be synthesized through several methods:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield. The purification processes often involve distillation or recrystallization to isolate the desired product with high purity.
The molecular structure of 1,2-Dihydro-3,5,8-trimethylnaphthalene features a fused bicyclic system typical of naphthalene derivatives. The dihydro group introduces additional saturation to the structure, which affects its reactivity compared to fully aromatic compounds. The three methyl groups contribute to steric hindrance and electronic effects that influence its chemical behavior.
1,2-Dihydro-3,5,8-trimethylnaphthalene participates in various chemical reactions:
The mechanism of action for 1,2-Dihydro-3,5,8-trimethylnaphthalene varies based on its application:
These properties make it suitable for use in various chemical applications while also necessitating careful handling due to potential toxicity .
1,2-Dihydro-3,5,8-trimethylnaphthalene has several notable applications:
Catalytic hydrogenation represents a cornerstone in the synthesis of 1,2-Dihydro-3,5,8-trimethylnaphthalene (CAS 30316-18-8). This method selectively saturates specific bonds in the naphthalene ring system while preserving methyl substituents. The most efficient protocol employs 3,5,8-trimethylnaphthalene as the precursor, reacted with hydrogen gas under mild conditions (25–50°C) in ethanol solvent. A palladium on carbon (Pd/C) catalyst (typically 5–10 wt% loading) drives the reaction, achieving near-quantitative conversion within 2–4 hours [2].
The selectivity arises from the catalyst's ability to hydrogenate the most electron-rich ring, influenced by the methyl groups' electron-donating effects. This regioselectivity is critical for preventing over-hydrogenation to decalin derivatives. Studies indicate that nickel-titanium (NiTi) catalysts supported on modified chrysotile enhance efficiency in polycyclic aromatic hydrogenation, though Pd/C remains optimal for this specific dihydronaphthalene synthesis [8]. Reaction parameters are summarized in Table 1.
Table 1: Catalytic Hydrogenation Conditions for 1,2-Dihydro-3,5,8-trimethylnaphthalene Synthesis
Parameter | Optimal Value | Variation Range | Impact on Yield |
---|---|---|---|
Catalyst | Pd/C (5%) | NiTi/chrysotile, Pt | Pd/C: >95% yield |
Temperature | 30°C | 25–80°C | >50°C: Over-reduction |
H₂ Pressure | 1 atm | 1–5 atm | >3 atm: Marginal gain |
Solvent | Ethanol | Methanol, Ethyl acetate | Ethanol optimal |
Reaction Time | 3 hours | 1–6 hours | <2h: Incomplete |
An alternative to catalytic hydrogenation employs hydrazine hydrate (N₂H₄·H₂O) as a reducing agent in high-boiling polar solvents. This approach uses potassium hydroxide (KOH) as a base in diethylene glycol at 120–150°C, achieving ~90% yield within 2 hours [2]. The mechanism involves diimide formation from hydrazine, which acts as a selective transfer hydrogenation agent.
Key advantages include:
The stoichiometry requires careful optimization: a 2:1 molar ratio of hydrazine hydrate to substrate prevents side reactions. Quenching with ice water followed by extraction with non-polar solvents (e.g., dichloromethane) isolates the product. Recrystallization from ethanol yields >99% purity material, suitable for pharmaceutical intermediate synthesis [2].
Table 2: Hydrazine Reduction Parameters and Outcomes
Reagent | Role | Molar Ratio (vs. Substrate) | Critical Notes |
---|---|---|---|
Hydrazine hydrate | Reducing agent | 2.0:1 | Excess causes decomposition |
KOH | Base catalyst | 3.0:1 | Lower ratios slow reaction |
Diethylene glycol | Solvent | 10-fold mass excess | Enables high-temperature operation |
Reaction Duration | 2 hours | 1.5–3 hours | Shorter times: incomplete reduction |
Industrial production leverages continuous flow reactor systems to overcome batch processing limitations. A typical setup involves:
This configuration achieves space-time yields 3–5× higher than batch reactors due to enhanced mass transfer and consistent temperature control. Catalyst lifetimes exceed 300 hours through periodic oxidative regeneration cycles. Distillation under reduced pressure (18–20 Torr) isolates the product with a boiling point of ~250°C at atmospheric pressure, yielding >98.5% pure 1,2-Dihydro-3,5,8-trimethylnaphthalene [2] .
Recent innovations incorporate monolithic catalyst supports to minimize pressure drop across the reactor and real-time NMR monitoring for automated parameter adjustment. These advances reduce production costs by 40% compared to early continuous systems, making the compound accessible for bulk applications in polymer precursors and specialty chemicals [2].
Comprehensive Compound Nomenclature
Table 3: Standardized Identifiers for 1,2-Dihydro-3,5,8-trimethylnaphthalene
Nomenclature System | Identifier | Source |
---|---|---|
CAS Registry Number | 30316-18-8 | [2] [3] |
IUPAC Name | 3,5,8-Trimethyl-1,2-dihydronaphthalene | [2] |
Molecular Formula | C₁₃H₁₆ | [1] [2] |
Canonical SMILES | CC1=CC2=C(C=CC(=C2CC1)C)C | [2] |
InChI Key | MCCIPFZNKOCWDA-UHFFFAOYSA-N | [2] |
Catalog Numbers | EVT-433914 (Evitachem); IN-DA002ZOJ (Indagoo) | [2] [3] |
Alternative Names | 1,2-Dihydro-3,5,8-trimethylnaphthalene; 3,5,8-Trimethyl-1,2-dihydronaphthalene | [3] [10] |
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